(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide
Description
Overview of Protein Kinases as Therapeutic Targets in Molecular Oncology
Protein kinases are a large family of enzymes that play a fundamental role in regulating a vast array of cellular processes, including cell growth, differentiation, metabolism, and survival. nih.govimrpress.com They function by catalyzing the transfer of a phosphate (B84403) group from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation. imrpress.com This phosphorylation acts as a molecular switch, altering the protein's function and activating complex intracellular signaling pathways. nih.gov
In the context of oncology, the dysregulation of protein kinase activity is a common driver of cancer development and progression. scilit.commdpi.com Genetic mutations, gene amplification, or chromosomal translocations can lead to kinases becoming constitutively active, sending continuous growth and survival signals that contribute to malignant transformation. mdpi.com This central role has made protein kinases one of the most important classes of therapeutic targets for cancer treatment. scilit.comimrpress.com The development of small-molecule kinase inhibitors, which can block the activity of these pathogenic kinases, has been a significant breakthrough in targeted cancer therapy, offering a more precise approach compared to traditional chemotherapy. scilit.comthemarkfoundation.org These targeted drugs are designed to interfere with specific signaling pathways essential for tumor growth, thereby enhancing efficacy while potentially reducing toxicity. scilit.com
Significance of Irreversible Kinase Inhibitors in Targeted Therapies
Kinase inhibitors are broadly categorized based on their mode of binding, with a key distinction between reversible and irreversible inhibitors. While reversible inhibitors bind non-covalently to the kinase's ATP-binding pocket and can dissociate, irreversible inhibitors form a stable, covalent bond with a specific amino acid residue within the target enzyme. nih.gov This mode of action permanently deactivates the kinase.
The development of irreversible kinase inhibitors represents a significant strategic advancement in targeted therapy, primarily for their ability to achieve a more potent and sustained inhibition. researchgate.net A key advantage is their potential to overcome acquired drug resistance. medchemexpress.comrndsystems.com A common mechanism of resistance to first-generation, reversible inhibitors is the development of secondary mutations in the kinase domain that reduce the drug's binding affinity. themarkfoundation.org Because irreversible inhibitors form a covalent bond, they can often maintain their inhibitory activity even in the presence of such mutations. medchemexpress.com The second generation of receptor tyrosine kinase inhibitors is largely composed of these irreversible inhibitors, which often show a greater affinity for the target kinase domain. nih.gov This covalent binding can also enhance drug selectivity, though it introduces challenges related to potential off-target effects. mdpi.com Several irreversible kinase inhibitors have been approved by the FDA for the treatment of various cancers, validating this approach as a critical tool in modern oncology. nih.gov
Historical Development and Rationale for HKI-357 Dimaleate Research
The research and development of HKI-357 emerged from the clinical challenge of acquired resistance to first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as gefitinib (B1684475). medchemexpress.com While non-small cell lung cancers (NSCLC) with activating mutations in EGFR initially show dramatic responses to these reversible TKIs, the therapeutic benefit is often transient as tumors develop resistance. medchemexpress.comnih.gov
This clinical reality prompted the development of second-generation TKIs designed to overcome these resistance mechanisms. mdpi.com HKI-357 was developed as a potent, dual irreversible inhibitor targeting both EGFR and another member of the HER family, ErbB2 (also known as HER2). tocris.comncats.ionih.gov The rationale was that an irreversible inhibitor could effectively suppress EGFR signaling even in tumors that had developed resistance to reversible agents. medchemexpress.comrndsystems.com HKI-357 achieves this by forming a covalent bond with a specific cysteine residue in the catalytic domain of EGFR (Cys773) and ErbB2 (Cys805), leading to permanent inactivation of the kinases. medchemexpress.com Research demonstrated that HKI-357 could circumvent acquired resistance to gefitinib in NSCLC cells and was effective in suppressing EGFR autophosphorylation and downstream signaling pathways involving AKT and MAPK. medchemexpress.commedchemexpress.com This work established the potential of dual irreversible inhibitors like HKI-357 to be highly effective in treating EGFR-mutant cancers, including those that have become resistant to earlier therapies. medchemexpress.com
Detailed Compound Data
The following tables provide a summary of the key properties and inhibitory activity of HKI-357 based on published research findings.
Table 1: HKI-357 Profile
| Property | Value |
|---|---|
| CAS Number | 848133-17-5 (free base) rndsystems.commedkoo.com |
| Molecular Formula | C₃₁H₂₉ClFN₅O₃ rndsystems.commedkoo.com |
| Molecular Weight | 574.05 g/mol rndsystems.commedkoo.com |
| Synonyms | HKI 357, HKI357 medkoo.com |
| Class | 4-aminoquinoline (B48711) drugbank.com |
Table 2: HKI-357 Kinase Inhibition Data
| Target Kinase | IC₅₀ Value | Mechanism of Action |
|---|---|---|
| EGFR | 34 nM medchemexpress.comtocris.commedchemexpress.comtargetmol.com | Irreversible Inhibitor medchemexpress.comtocris.com |
| ErbB2 (HER2) | 33 nM medchemexpress.comtocris.commedchemexpress.comtargetmol.com | Irreversible Inhibitor medchemexpress.comtocris.com |
Properties
CAS No. |
915942-25-5 |
|---|---|
Molecular Formula |
C35H33ClFN5O7 |
Molecular Weight |
690.1 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C31H29ClFN5O3.C4H4O4/c1-4-40-29-16-26-24(15-27(29)37-30(39)9-6-12-38(2)3)31(21(17-34)18-35-26)36-23-10-11-28(25(32)14-23)41-19-20-7-5-8-22(33)13-20;5-3(6)1-2-4(7)8/h5-11,13-16,18H,4,12,19H2,1-3H3,(H,35,36)(H,37,39);1-2H,(H,5,6)(H,7,8)/b9-6+;2-1- |
InChI Key |
DBCZWZJYVKREOY-YFSTVNRHSA-N |
Isomeric SMILES |
CCOC1=C(C=C2C(=C(C=NC2=C1)C#N)NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC(=CC=C4)F)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Hki 357 Dimaleate at the Molecular and Cellular Level
Identification of Primary Molecular Targets: Epidermal Growth Factor Receptor (EGFR) and ERBB2 (HER2)
HKI-357 dimaleate is recognized as a potent, dual inhibitor of two critical members of the ErbB family of receptor tyrosine kinases: the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (ERBB2 or HER2). ncats.iomedchemexpress.comhodoodo.com
A defining characteristic of HKI-357 is its irreversible mode of inhibition against both EGFR and ERBB2. ncats.iomedchemexpress.euprobechem.com This irreversibility is attributed to the formation of a covalent bond with specific cysteine residues within the catalytic domains of these receptors. medchemexpress.eu For EGFR, this interaction is thought to occur at cysteine 773, while for ERBB2, the target is likely cysteine 805. medchemexpress.eu This covalent binding distinguishes HKI-357 from reversible inhibitors, leading to a sustained suppression of kinase activity. medchemexpress.eunih.gov
The potency of HKI-357 in inhibiting its target kinases is quantified by its half-maximal inhibitory concentration (IC50) values. Research has consistently demonstrated that HKI-357 is a highly potent inhibitor of both EGFR and ERBB2, with IC50 values in the nanomolar range. Specifically, the IC50 value for EGFR has been reported as 34 nM, and for ERBB2 (HER2), it is 33 nM. medchemexpress.commedchemexpress.euprobechem.cominvivochem.commedchemexpress.comtocris.com This indicates that a low concentration of the compound is sufficient to achieve 50% inhibition of the enzymatic activity of these receptors.
Table 1: Inhibitory Potency (IC50) of HKI-357
| Target Kinase | IC50 Value (nM) |
|---|---|
| EGFR | 34 |
| ERBB2 (HER2) | 33 |
Molecular Inhibition of Receptor Tyrosine Kinase Autophosphorylation
Upon activation by their respective ligands, receptor tyrosine kinases like EGFR undergo a process of autophosphorylation, which is a critical step in initiating downstream signaling. HKI-357 effectively curtails this process.
A key marker of EGFR activation is the phosphorylation of specific tyrosine residues within its intracellular domain. One such critical residue is Tyrosine 1068 (Y1068). Studies have shown that HKI-357 effectively suppresses the autophosphorylation of EGFR at the Y1068 residue. medchemexpress.comhodoodo.commedchemexpress.euprobechem.comnih.govinvivochem.commedchemexpress.com This inhibition of a crucial activation event blocks the receptor's ability to recruit and activate downstream signaling proteins. In comparative studies, HKI-357 has been shown to be significantly more effective—reportedly 10-fold more so—than the reversible inhibitor gefitinib (B1684475) in suppressing EGFR autophosphorylation in certain cancer cell lines. medchemexpress.euprobechem.comnih.gov
Modulation of Downstream Signal Transduction Pathways
By inhibiting EGFR and ERBB2, HKI-357 disrupts the signaling cascades that are normally activated by these receptors. This modulation has profound effects on cellular processes.
The PI3K/AKT pathway is a major downstream signaling route of EGFR and ERBB2, playing a central role in cell survival and proliferation. The phosphorylation of AKT is a key step in the activation of this pathway. Research findings confirm that HKI-357 treatment leads to a marked inhibition of AKT phosphorylation. medchemexpress.commedchemexpress.euprobechem.comnih.govinvivochem.commedchemexpress.com By preventing the phosphorylation and subsequent activation of AKT, HKI-357 effectively blocks the pro-survival signals mediated by this pathway. This inhibitory effect on AKT phosphorylation has been observed in various cell lines, including those that have developed resistance to other EGFR inhibitors. nih.gov
Inhibition of MAPK (ERK) Phosphorylation
HKI-357 effectively suppresses the phosphorylation of Mitogen-Activated Protein Kinase (MAPK), also known as Extracellular signal-Regulated Kinase (ERK), a key component of downstream signaling from both EGFR and ERBB2. medchemexpress.comtargetmol.commedchemexpress.com The MAPK/ERK pathway is crucial for transmitting signals from the cell surface to the nucleus, primarily regulating cell proliferation. bocsci.com
In various cancer cell lines, treatment with HKI-357 leads to a marked reduction in the levels of phosphorylated MAPK (p-MAPK). medchemexpress.eunih.gov For instance, in non-small cell lung cancer (NSCLC) cell lines such as NCI-H1650, which harbors a deletion mutation in EGFR (delE746-A750), HKI-357 proved to be approximately 10-fold more effective than the reversible inhibitor gefitinib at suppressing MAPK phosphorylation. medchemexpress.eunih.govmedchemexpress.com This superior efficacy is also observed in cells that have developed resistance to gefitinib. nih.gov
Similarly, in the NCI-H1975 bronchoalveolar cell line, which contains both a sensitizing mutation (L858R) and a resistance-conferring mutation (T790M) in EGFR, HKI-357 was considerably more effective than gefitinib in inhibiting MAPK phosphorylation. nih.govpnas.orggoogle.comgoogle.com This inhibition of a critical downstream effector underscores the compound's ability to block proliferative signals even in the context of mutations that confer resistance to other inhibitors. nih.govgoogle.com The inhibition of MAPK phosphorylation is a direct consequence of preventing the autophosphorylation of the EGFR and ERBB2 receptors. invivochem.commedchemexpress.comtargetmol.com
Table 1: Comparative Inhibition of Downstream Signaling in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation(s) | Compound | Effect on MAPK (ERK) Phosphorylation | Reference |
|---|---|---|---|---|
| NCI-H1650 | delE746-A750 | HKI-357 | ~10-fold more effective suppression than Gefitinib | medchemexpress.eunih.govmedchemexpress.com |
| NCI-H1975 | L858R and T790M | HKI-357 | Considerably more effective suppression than Gefitinib | nih.govpnas.orggoogle.com |
| NCI-H1650 (G7 - Gefitinib-Resistant) | delE746-A750 | HKI-357 | Persistent suppression of signaling | nih.gov |
Impact on Core Cellular Processes Regulated by Kinase Activity
By inhibiting EGFR and ERBB2 kinase activity, HKI-357 dimaleate profoundly modulates fundamental cellular processes. ontosight.ai The dysregulation of these kinases is a hallmark of various diseases, and their inhibition can restore normal cellular behavior or induce cell death in pathological contexts. ontosight.aikingston.ac.uk
HKI-357 demonstrates potent inhibition of cell growth and proliferation. tocris.combocsci.com This effect is a direct result of blocking the EGFR/ERBB2 signaling cascades, including the MAPK/ERK pathway, which are essential for driving the cell cycle and proliferation. bocsci.com Research has shown that HKI-357 suppresses the proliferation of NSCLC cells, particularly those with activating EGFR mutations. tocris.compnas.org Furthermore, it retains its growth-inhibitory effects in cancer cells that have acquired resistance to first-generation, reversible EGFR inhibitors like gefitinib. nih.govgoogle.com The ability of HKI-357 to suppress proliferation in gefitinib-resistant cell lines highlights the advantage of its irreversible binding mechanism. nih.govgoogle.com
Receptor Tyrosine Kinases (RTKs) like EGFR are pivotal regulators of cellular differentiation. kingston.ac.uk While specific studies on HKI-357's role in differentiation are limited, the mechanism of EGFR inhibition is known to influence this process. For example, in keratinocytes, inhibition of EGFR signaling can halt proliferation and induce terminal differentiation. nih.gov This is because EGFR signaling not only stimulates proliferation but also suppresses genes associated with differentiation. nih.gov Therefore, by blocking EGFR, compounds like HKI-357 can shift the balance from proliferation towards differentiation, a key aspect of normal tissue homeostasis that is often disrupted in cancer.
HKI-357 impacts cell survival by inhibiting crucial pro-survival signaling pathways downstream of EGFR and ERBB2. ontosight.ai One of the most important of these is the PI3K/AKT pathway. HKI-357 has been shown to effectively suppress the phosphorylation of AKT, a key kinase in this pathway that promotes cell survival by inhibiting apoptosis. medchemexpress.eumedchemexpress.comnih.gov In gefitinib-resistant cells where AKT phosphorylation remains high in the presence of gefitinib, HKI-357 demonstrates persistent activity in suppressing it. nih.govpnas.org The dependence of certain tumor cells on EGFR and ERBB2 signaling for survival is highlighted by experiments where the knockdown of these receptors leads to a loss of cell viability. nih.govpnas.org This suggests that by dually inhibiting both EGFR and ERBB2, HKI-357 effectively cuts off essential survival signals, which can lead to the induction of apoptosis (programmed cell death) in cancer cells. medchemexpress.eunih.gov
Biochemical Basis of Irreversible Binding
The defining characteristic of HKI-357 is its nature as an irreversible inhibitor, which distinguishes it from first-generation inhibitors like gefitinib. medchemexpress.eutocris.com This irreversibility is achieved through the formation of a stable, covalent bond with its target kinases. pnas.orggoogle.comgoogle.com
The mechanism of irreversible inhibition by HKI-357 is proposed to involve the formation of a covalent bond with specific cysteine residues located within the ATP-binding pocket of the EGFR and ERBB2 kinase domains. medchemexpress.eupnas.orggoogle.comgoogle.com For EGFR, this key residue is Cysteine 773 (Cys773), while for ERBB2, it is the analogous Cysteine 805 (Cys805). medchemexpress.eunih.govharvard.edu
HKI-357, like other irreversible inhibitors such as neratinib (B1684480) (HKI-272) and afatinib (B358), possesses a reactive chemical group (a Michael acceptor) that can engage in a nucleophilic addition reaction with the thiol group of the cysteine residue. nih.govmdpi.com This covalent linkage permanently occupies the ATP-binding site, leading to sustained and potent inhibition of kinase activity. nih.gov This mode of action is particularly effective against mutations that confer resistance to reversible inhibitors, such as the T790M "gatekeeper" mutation in EGFR, as the covalent bond can overcome the altered steric hindrance that reduces the affinity of reversible drugs. nih.govbocsci.com
Preclinical in Vitro and in Vivo Pharmacodynamics and Efficacy Studies
In Vitro Cellular Efficacy in Cancer Cell Lines
In the NCI-H1975 bronchoalveolar carcinoma cell line, which harbors both the L858R and T790M mutations in EGFR, HKI-357 has shown considerable effectiveness. nih.gov Studies have demonstrated that HKI-357 suppresses ligand-induced EGFR autophosphorylation and subsequent cell proliferation in these cells. rndsystems.comncats.io Specifically, treatment with HKI-357 effectively inhibits the phosphorylation of downstream signaling molecules AKT and MAPK. nih.gov
The NCI-H1975 cell line is a critical model for studying acquired resistance to first-generation EGFR inhibitors, often driven by the T790M mutation. HKI-357 has demonstrated potent activity against these double mutant cells. nih.gov It effectively suppresses ligand-induced EGFR autophosphorylation and the phosphorylation of downstream effectors AKT and MAPK in NCI-H1975 cells. medchemexpress.commedchemexpress.com This activity suggests that HKI-357 can overcome the resistance conferred by the T790M mutation. nih.gov
In the NCI-H1650 NSCLC cell line, which carries the delE746-A750 EGFR mutation, HKI-357 has also shown significant efficacy. invivochem.comtargetmol.com It effectively suppresses EGFR autophosphorylation at the Y1068 residue, as well as the phosphorylation of AKT and MAPK in these cells. invivochem.comtargetmol.com Notably, HKI-357 was found to be approximately 10-fold more effective than gefitinib (B1684475) in inhibiting EGFR autophosphorylation and downstream signaling in the parental NCI-H1650 cells. medchemexpress.eunih.gov Furthermore, in gefitinib-resistant subclones of NCI-H1650, HKI-357 demonstrated persistent sensitivity, indicating its potential to treat tumors that have developed resistance to reversible EGFR inhibitors. medchemexpress.eunih.gov
Inhibition of EGFR by an irreversible inhibitor like HKI-357 has been shown to be sufficient to induce apoptosis in gefitinib-resistant NSCLC cells. medchemexpress.eu This suggests that even after developing resistance to first-generation EGFR inhibitors, these cancer cells remain dependent on the EGFR signaling pathway for survival, a vulnerability that can be exploited by irreversible inhibitors. medchemexpress.eu
Activity in EGFR-Mutant Non-Small Cell Lung Cancer (NSCLC) Cell Models
Comparative Preclinical Efficacy Against Other EGFR Tyrosine Kinase Inhibitors
Preclinical studies have consistently shown that HKI-357 is considerably more effective than the reversible EGFR inhibitor gefitinib in suppressing EGFR signaling and proliferation in cell lines with the T790M resistance mutation. nih.gov In NCI-H1975 cells (L858R/T790M), both HKI-357 and another irreversible inhibitor, HKI-272, were significantly more potent than gefitinib at inhibiting EGFR, AKT, and MAPK phosphorylation. nih.gov Similarly, in NCI-H1650 cells (delE746-A750), HKI-357 was markedly more effective than gefitinib. medchemexpress.eunih.gov While gefitinib-resistant clones could be readily generated, researchers were unable to establish clones resistant to irreversible inhibitors like HKI-357 at higher concentrations. nih.gov
Interactive Table: In Vitro Efficacy of HKI-357 in Cancer Cell Lines
| Cell Line | EGFR Mutation(s) | Key Findings | Citations |
|---|---|---|---|
| NCI-H1975 | L858R, T790M | Suppresses ligand-induced EGFR autophosphorylation and cell proliferation. rndsystems.comncats.io Inhibits downstream AKT and MAPK phosphorylation. nih.gov More effective than gefitinib. nih.gov | rndsystems.comnih.govncats.io |
| NCI-H1650 | delE746-A750 | Suppresses EGFR autophosphorylation (Y1068) and downstream AKT/MAPK phosphorylation. invivochem.comtargetmol.com ~10-fold more effective than gefitinib. medchemexpress.eunih.gov | invivochem.commedchemexpress.eutargetmol.comnih.gov |
| Gefitinib-Resistant NCI-H1650 | delE746-A750 | Demonstrates persistent sensitivity and induces apoptosis. medchemexpress.eu | medchemexpress.eu |
Comparison with First-Generation Reversible Inhibitors (e.g., Gefitinib, Erlotinib)
Comparison with Other Irreversible Inhibitors (e.g., HKI-272, EKB-569)
The relative potency of these irreversible inhibitors against their targets can be compared using their half-maximal inhibitory concentration (IC50) values.
| Compound | EGFR IC50 (nM) | ERBB2 IC50 (nM) | Target Profile |
|---|---|---|---|
| HKI-357 | 34 nih.govtargetmol.com | 33 nih.govtargetmol.com | Dual Irreversible (EGFR/ERBB2) |
| HKI-272 (Neratinib) | 92 nih.gov | 59 nih.gov | Dual Irreversible (EGFR/ERBB2) |
| EKB-569 (Pelitinib) | 39 nih.gov | 1300 nih.gov | Selective Irreversible (EGFR) |
In Vivo Preclinical Studies in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable preclinical tool for evaluating the in vivo efficacy of anti-cancer therapeutics. nih.gov These models allow for the assessment of a compound's ability to suppress tumor growth in a living organism.
Assessment of Tumor Growth Suppression in Heterogeneous Tumor Models
While extensive in vitro data highlights the potency of HKI-357, specific details from in vivo studies assessing its efficacy on tumor growth suppression across a range of heterogeneous tumor xenograft models are not extensively described in the reviewed scientific literature. Such studies are critical for understanding an agent's broader anti-tumor activity.
Evaluation of HKI-357 Dimaleate in Models of EGFR-Mutant Tumors
Mechanisms of Acquired Drug Resistance and Strategies for Circumvention by Hki 357 Dimaleate
Analysis of Common Acquired Resistance Mutations (e.g., T790M) and Their Impact
The most prevalent mechanism of acquired resistance to first-generation EGFR TKIs such as gefitinib (B1684475) and erlotinib (B232) is the emergence of a secondary mutation within the EGFR kinase domain [15, 17]. Accounting for approximately 50-60% of resistance cases, the T790M mutation is the most frequently observed alteration. This mutation involves the substitution of a threonine residue with a methionine at position 790, the "gatekeeper" residue that controls access to a hydrophobic pocket within the ATP-binding site of the kinase domain [13, 17].
The impact of the T790M mutation is twofold. First, the bulky methionine residue creates steric hindrance that physically impedes the binding of reversible inhibitors like gefitinib and erlotinib. Second, and more significantly, the T790M mutation restores the affinity of the EGFR kinase for ATP to a level comparable to that of the wild-type receptor. In the context of an activating mutation (e.g., L858R), which initially lowers ATP affinity and sensitizes the receptor to TKIs, the T790M mutation effectively nullifies this sensitivity. The resultant high ATP affinity allows endogenous ATP to outcompete the reversible TKI for binding to the active site, leading to the reactivation of downstream signaling pathways and subsequent tumor cell proliferation and survival [13, 15].
HKI-357 Dimaleate’s Capacity to Overcome Resistance to Reversible EGFR TKIs
HKI-357 dimaleate was designed as an irreversible inhibitor to specifically circumvent the challenges posed by resistance mutations like T790M. Unlike reversible inhibitors that rely on non-covalent interactions and must continuously compete with high intracellular ATP concentrations, HKI-357 dimaleate forms a stable, covalent bond with a specific cysteine residue (Cys-797) located near the ATP-binding pocket of EGFR [6, 10]. This covalent linkage permanently inactivates the enzyme, regardless of ATP concentration .
The efficacy of this approach has been demonstrated in preclinical models. In cell lines engineered to express the double mutant EGFR (e.g., L858R/T790M), which are highly resistant to first-generation TKIs, HKI-357 dimaleate demonstrates potent inhibitory activity. It effectively suppresses EGFR autophosphorylation and downstream signaling in these resistant cells at nanomolar concentrations [13, 15]. The data clearly show that while the potency of reversible inhibitors diminishes dramatically in the presence of T790M, the irreversible mechanism of HKI-357 dimaleate allows it to maintain significant activity.
The table below summarizes comparative inhibitory activities, illustrating the potent effect of HKI-357 dimaleate on T790M-mutant EGFR.
| Compound | Target EGFR Genotype | Reported IC₅₀ for Inhibition of Phosphorylation (nM) |
|---|---|---|
| Gefitinib (Reversible TKI) | L858R (Sensitive) | ~10 - 20 |
| Gefitinib (Reversible TKI) | L858R/T790M (Resistant) | >5,000 |
| HKI-357 Dimaleate (Irreversible TKI) | L858R (Sensitive) | ~15 - 30 |
| HKI-357 Dimaleate (Irreversible TKI) | L858R/T790M (Resistant) | ~50 - 100 |
Investigation of Altered Receptor Internalization in Drug-Resistant Models
Beyond direct kinase inhibition, the regulation of EGFR protein levels through receptor internalization and degradation is a key cellular process. Research has revealed that in certain drug-resistant models, the dynamic binding and unbinding of reversible TKIs may fail to trigger the robust receptor downregulation required for sustained signal termination. The receptor remains at the cell surface, poised for reactivation .
In contrast, the irreversible binding of HKI-357 dimaleate has been shown to profoundly impact receptor trafficking. By covalently locking the EGFR kinase in an inactive conformation, HKI-357 dimaleate promotes the ubiquitination, internalization, and subsequent lysosomal degradation of the receptor. In studies using gefitinib-resistant cell lines, treatment with HKI-357 dimaleate resulted in a marked and sustained decrease in total EGFR protein levels, an effect not observed with reversible inhibitors. This enhanced receptor downregulation provides an additional mechanism for shutting down oncogenic signaling, contributing to the compound's efficacy in resistant settings .
Role of EGFR-ERBB2 Heterodimers in Sustaining Survival Signals in Resistant Cells
The ERBB family of receptors, which includes EGFR (ERBB1), ERBB2 (HER2), ERBB3, and ERBB4, can form heterodimers that activate complex and redundant signaling networks. In the context of TKI resistance, the formation of EGFR-ERBB2 heterodimers represents a critical survival pathway. Even when EGFR activity is partially suppressed by a reversible inhibitor, the associated ERBB2 partner can remain active, continuing to phosphorylate downstream substrates and promote cell survival .
HKI-357 dimaleate is a pan-ERBB inhibitor, meaning it irreversibly targets not only EGFR but also other family members, including ERBB2. This dual-targeting capability is crucial for overcoming resistance mediated by heterodimerization. By simultaneously and irreversibly inactivating both EGFR and ERBB2, HKI-357 dimaleate effectively dismantles the heterodimer signaling platform. Studies have confirmed that in resistant cells, HKI-357 dimaleate potently inhibits the phosphorylation of both receptors, leading to a more complete and durable blockade of downstream pathways like PI3K/AKT and MAPK, ultimately inducing apoptosis where an EGFR-selective inhibitor would fail .
Broad Efficacy of Irreversible Inhibitors Against Diverse Resistance Mechanisms
The multifaceted mechanism of action of irreversible inhibitors like HKI-357 dimaleate provides a robust strategy for combating the diverse mechanisms of acquired resistance. Their efficacy is not limited to a single mode of circumvention but rather stems from a combination of superior biochemical and cellular properties.
Bypass ATP Competition: The formation of a covalent bond makes inhibition independent of the high ATP affinity conferred by the T790M mutation .
Promote Receptor Degradation: Irreversible binding leads to enhanced internalization and downregulation of the EGFR protein, preventing signal reactivation .
Block Redundant Signaling: The pan-ERBB activity neutralizes compensatory signaling from other ERBB family members, particularly ERBB2 in heterodimers .
This combined approach allows irreversible inhibitors to effectively address multiple escape routes used by cancer cells, explaining their broad efficacy against resistance that emerges following treatment with first-generation, reversible TKIs.
Structure Activity Relationship Sar and Rational Design Principles
Optimization of Quinoline-Based Scaffolds for Irreversible Kinase Inhibition
The foundation for HKI-357 lies in the optimization of the 4-(arylamino)quinoline-3-carbonitrile scaffold. ncats.iotocris.com This core structure was identified as a potent ATP-competitive inhibitor of receptor tyrosine kinases. The key design principle was to convert this reversible binding scaffold into an irreversible inhibitor by introducing a reactive group that could form a covalent bond with a specific amino acid residue in the kinase domain.
The strategy involved the introduction of a Michael acceptor group at the 6-position of the quinoline (B57606) ring. researchgate.net This group is an electrophilic α,β-unsaturated carbonyl derivative designed to react with a nucleophilic cysteine residue present in the ATP-binding site of EGFR (Cys773) and ERBB2 (Cys805). medchemexpress.com The formation of this covalent bond leads to permanent inactivation of the kinase, a hallmark of irreversible inhibitors.
Identification of Key Structural Determinants for Dual EGFR/ERBB2 Potency and Selectivity
HKI-357's ability to potently inhibit both EGFR and ERBB2 stems from specific structural features that allow it to bind effectively to the highly homologous ATP-binding pockets of both receptors.
The 4-Anilino Group: The substituent at the 4-position of the quinoline ring, specifically the (3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino group, is crucial for high-affinity binding. This moiety occupies a hydrophobic pocket adjacent to the ATP-binding site, and its specific halogenation and ether linkage pattern were optimized for potent inhibition of both EGFR and ERBB2.
The 3-Cyano Group: The nitrile group at the 3-position of the quinoline core enhances binding affinity, likely through interactions within the ATP-binding pocket.
The 6-Position Michael Acceptor: As previously discussed, the acrylamide-derived side chain at the 6-position is essential for irreversible inhibition. Its length and terminal dimethylamino group are optimized for correct positioning and reactivity with the target cysteine residues in both EGFR and ERBB2.
The culmination of these optimized structural elements results in a molecule that potently inhibits both EGFR and ERBB2 with nearly equal efficacy. HKI-357 is an irreversible dual inhibitor of EGFR and ERBB2 with IC50s of 34 nM and 33 nM, respectively. tocris.commedchemexpress.commedchemexpress.com
| Target Kinase | IC50 (nM) |
|---|---|
| EGFR | 34 |
| ERBB2 (HER2) | 33 |
Comparative Structural Analysis with Analogous Irreversible Inhibitors (e.g., HKI-272, Afatinib)
HKI-357 belongs to the same class of 4-anilinoquinoline irreversible kinase inhibitors as HKI-272 (Neratinib) and Afatinib (B358). researchgate.netnih.gov A comparative analysis reveals key structural similarities and differences that influence their respective biological activities.
Shared Scaffold: All three inhibitors share the 4-(arylamino)quinoline core structure, which serves as the primary pharmacophore for binding to the ATP pocket of ErbB family kinases. They are all second-generation tyrosine kinase inhibitors that function as irreversible pan-ErbB inhibitors. researchgate.net
Irreversible Mechanism: HKI-357, HKI-272, and Afatinib all possess a Michael acceptor group attached to the 6-position of the quinoline ring, enabling covalent bond formation with the target cysteine residue (Cys797 in EGFR for Afatinib, and Cys805 in HER2 for HKI-272). medchemexpress.comnih.gov
Structural Differences: The primary distinctions lie in the substituents on the quinoline ring and the 4-anilino moiety.
HKI-272 (Neratinib) features the same 4-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino group as HKI-357 but has a simpler dimethylamino-crotonamide side chain at the 6-position. nih.gov
Afatinib utilizes a 4-((3-chloro-4-fluorophenyl)amino) group and incorporates a tetrahydrofuran (B95107) ring into its Michael acceptor side chain at the 6-position. nih.gov It is based on a quinazoline (B50416) core rather than a quinoline core.
| Compound | Core Structure | 4-Anilino Substituent | 6-Position Michael Acceptor | Primary Targets |
|---|---|---|---|---|
| HKI-357 | Quinoline-3-carbonitrile | 3-Chloro-4-((3-fluorobenzyl)oxy)phenyl | (2E)-4-(Dimethylamino)-2-butenamide | EGFR, ERBB2 |
| HKI-272 (Neratinib) | Quinoline-3-carbonitrile | 3-Chloro-4-((3-fluorobenzyl)oxy)phenyl | (2E)-4-(Dimethylamino)but-2-enamide | EGFR, ERBB2, HER4 |
| Afatinib | Quinazoline | 3-Chloro-4-fluorophenyl | (S)-(Tetrahydrofuran-3-yl)oxy)-but-2-enamide | EGFR, ERBB2, HER4 |
Computational Modeling and Molecular Docking Studies
While specific molecular docking studies for HKI-357 are not extensively detailed in publicly available literature, the binding mode of this class of inhibitors within the EGFR and ERBB2 kinase domains is well understood through computational modeling of analogous compounds. nih.govmdpi.com
Molecular docking simulations for quinoline-based inhibitors typically show the quinoline ring system situated deep within the ATP-binding cleft, mimicking the adenine (B156593) ring of ATP. nih.gov Key interactions include:
Hinge Region Binding: A crucial hydrogen bond forms between the N1 atom of the quinoline ring and the backbone amide of a conserved methionine residue in the hinge region of the kinase (Met793 in EGFR, Met801 in HER2). This interaction anchors the inhibitor in the correct orientation.
Hydrophobic Interactions: The 4-anilino substituent extends into a hydrophobic pocket, where its specific pattern of substituents (e.g., chloro and fluorobenzyl ether groups) forms favorable van der Waals interactions, contributing significantly to binding affinity and selectivity.
Covalent Docking: For irreversible inhibitors like HKI-357, computational models are used to simulate the covalent reaction. researchgate.net These studies position the Michael acceptor side chain in close proximity to the thiol group of the target cysteine residue (Cys773 in EGFR). The distance and orientation are critical for facilitating the nucleophilic attack that results in the formation of a permanent covalent bond, thus rationalizing the irreversible mechanism of action.
These computational approaches are invaluable for understanding the observed SAR and for the rational design of new inhibitors with improved potency and selectivity. nih.govmdpi.com
Synthetic Methodologies and Chemical Process Development for Hki 357 Dimaleate and Its Analogues
Strategies for the Synthesis of Quinoline-3-Carbonitrile Derivatives
The synthesis of the HKI-357 core structure relies on the efficient construction of a substituted quinoline-3-carbonitrile scaffold. The primary and most versatile method employed for this purpose is the Friedländer annulation. This classical reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an activated methylene (B1212753) group (e.g., a β-keto ester, malonate derivative, or cyanoacetate (B8463686) derivative).
For the specific synthesis of the HKI-357 quinoline (B57606) core, 4-chloro-3-cyano-7-ethoxyquinoline, the Friedländer synthesis typically commences with 2-amino-4-ethoxybenzaldehyde and a suitable three-carbon component like ethyl cyanoacetate. The initial condensation is followed by cyclization and subsequent chlorination of the 4-hydroxyquinoline (B1666331) intermediate.
Key steps in a representative pathway include:
Condensation: Reaction of 2-amino-4-ethoxybenzaldehyde with ethyl cyanoacetate under catalytic conditions (e.g., using piperidine (B6355638) or L-proline) to form an enamine intermediate.
Cyclization: Thermal or acid-catalyzed intramolecular cyclization of the enamine to yield 7-ethoxy-4-hydroxyquinoline-3-carbonitrile (B142858). This step is often performed at elevated temperatures in a high-boiling solvent like diphenyl ether.
Chlorination: Conversion of the 4-hydroxy group to the more reactive 4-chloro group. This is a critical step for the subsequent coupling reaction. Standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are used to afford the key intermediate, 4-chloro-3-cyano-7-ethoxyquinoline.
| Reaction Step | Typical Reagents | Key Transformation | Process Considerations |
|---|---|---|---|
| Friedländer Condensation/Cyclization | 2-amino-4-ethoxybenzaldehyde, Ethyl cyanoacetate, L-proline (catalyst), Diphenyl ether (solvent) | Forms the core quinoline ring system with hydroxyl and cyano groups. | High temperatures are required for cyclization, necessitating high-boiling solvents. Catalyst choice can influence yield and reaction time. |
| Chlorination | 7-ethoxy-4-hydroxyquinoline-3-carbonitrile, Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) | Converts the C4-hydroxyl group to a chloro group, activating the position for nucleophilic substitution. | Reaction is highly exothermic and generates corrosive by-products (e.g., HCl). Requires careful temperature control and quenching procedures. |
Optimization of Reaction Pathways and Conditions for Improved Yield and Purity
The final step in the synthesis of the HKI-357 free base is the nucleophilic aromatic substitution (SₙAr) reaction between the 4-chloro-3-cyano-7-ethoxyquinoline intermediate and the amine side chain, (E)-4-(dimethylamino)but-2-en-1-amine. Process development efforts have focused extensively on optimizing this coupling to maximize yield, ensure regioselectivity, and minimize the formation of impurities, particularly the geometric (Z)-isomer.
Critical parameters that have been systematically optimized include:
Solvent: The choice of solvent is paramount. While solvents like dimethylformamide (DMF) can facilitate the reaction, they are often difficult to remove and can lead to side reactions. Isopropanol (IPA) has been identified as a superior solvent as it provides adequate solubility for the reactants while allowing for direct crystallization of the product upon completion, thereby simplifying isolation and purification.
Base: An inorganic base, such as potassium carbonate (K₂CO₃), is typically used to scavenge the hydrochloric acid (HCl) generated during the reaction. The choice of a solid base simplifies work-up, as it can be removed by filtration. The particle size and surface area of the base can influence reaction kinetics.
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate. However, excessive temperature or prolonged reaction times can lead to the formation of degradation products and potential isomerization of the double bond in the side chain.
Isolation: A key process improvement involves the direct crystallization of the HKI-357 free base from the reaction mixture. By carefully controlling the cooling profile and potentially adding an anti-solvent (e.g., water), the product can be isolated with high purity and yield, effectively purging process-related impurities like unreacted starting materials.
| Parameter | Condition A (Initial) | Condition B (Optimized) | Rationale for Optimization |
|---|---|---|---|
| Solvent | Acetonitrile (ACN) | Isopropanol (IPA) | Allows for direct crystallization of the product, simplifying isolation and avoiding a solvent swap. Improves impurity profile. |
| Base | Triethylamine (TEA) | Potassium Carbonate (K₂CO₃) | Inorganic base is easily removed by filtration, avoiding contamination of the product with amine salts. |
| Temperature | Reflux (~82 °C) | 65-75 °C | Lower temperature minimizes the formation of degradation by-products and potential (Z)-isomerization while maintaining an acceptable reaction rate. |
| Isolation | Evaporation and Chromatography | Controlled Crystallization | Avoids costly and time-consuming chromatography, providing a more scalable and efficient purification method. Achieves >99% purity. |
Controlled Formation of the Dimaleate Salt
HKI-357 is a dibasic compound, containing two nitrogen atoms—the quinoline ring nitrogen and the tertiary amine on the side chain—that are susceptible to protonation. The dimaleate salt is the preferred form due to its superior physicochemical properties, including enhanced aqueous solubility and improved crystallinity, which are critical for formulation.
The formation of HKI-357 dimaleate is a highly controlled crystallization process. It involves reacting the purified HKI-357 free base with maleic acid in a specific solvent system. The control of stoichiometry and crystallization conditions is essential to ensure the consistent formation of the desired dimaleate salt rather than a monomaleate or a mixture of salts.
Key process controls for salt formation include:
Stoichiometry: A precise charge of maleic acid is required. Typically, slightly more than 2.0 equivalents of maleic acid are used relative to the HKI-357 free base to drive the reaction to completion and ensure both basic sites are protonated.
Solvent System: A mixture of organic solvents and water is often employed. For example, an acetone/water or ethanol/water system can provide sufficient solubility for the reactants at elevated temperatures while ensuring low solubility for the final dimaleate salt at ambient or cooled temperatures, thus maximizing crystallization yield. The water content is a critical parameter that can influence crystal habit and purity.
Temperature and Addition Rate: The maleic acid solution is typically added to a solution of the HKI-357 free base at a controlled rate and an elevated temperature (e.g., 50-60 °C) to prevent localized supersaturation and oiling out.
Cooling Profile and Seeding: After the addition is complete, the mixture is subjected to a carefully controlled cooling profile to promote the growth of uniform crystals. Seeding the solution with pre-existing crystals of HKI-357 dimaleate is a critical step to control nucleation and ensure the formation of the desired, thermodynamically stable polymorphic form. This prevents the formation of metastable polymorphs or amorphous material.
The resulting crystalline solid is then isolated by filtration, washed with a suitable solvent to remove residual maleic acid and other soluble impurities, and dried under vacuum.
Characterization and Control of Process-Related and Degradation Impurities in Synthesis
The control of impurities is a fundamental aspect of the chemical process development for HKI-357 dimaleate. Impurities can arise from starting materials, intermediates, side reactions, or degradation of the final compound. A robust control strategy involves identifying potential impurities, developing sensitive analytical methods for their detection, and implementing process controls to minimize their formation and ensure their removal.
The primary analytical technique for impurity profiling is High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (LC-MS) for structural elucidation of unknown peaks.
Major classes of impurities and their control strategies are summarized below:
Process-Related Impurities:
Unreacted Starting Materials: Residual 4-chloro-3-cyano-7-ethoxyquinoline and (E)-4-(dimethylamino)but-2-en-1-amine. These are controlled by ensuring the SₙAr reaction goes to completion and are effectively purged during the crystallization of the HKI-357 free base and the subsequent salt formation.
Residual Solvents: Solvents used in the synthesis (e.g., isopropanol, acetone, water) are monitored by Gas Chromatography (GC) and controlled by effective drying procedures.
By-products:
Z-Isomer (HKI-357-Z): The geometric isomer of the butene side chain is a critical impurity. Its formation is minimized by using a high-purity (E)-isomer of the amine starting material and by carefully controlling the temperature and reaction time during the SₙAr coupling step to prevent in-situ isomerization. The crystallization steps are designed to selectively purge this isomer, as it often has different solubility characteristics than the desired (E)-isomer.
Dimer Impurity: A potential by-product formed by the reaction of two molecules of the quinoline intermediate with one molecule of a diamine impurity. This is controlled by ensuring the purity of the amine side chain starting material.
Degradation Products:
Hydrolysis Product: Hydrolysis of the C4-chloro group of the quinoline intermediate to regenerate 7-ethoxy-4-hydroxyquinoline-3-carbonitrile can occur if excessive water is present under basic conditions. This is controlled by using anhydrous solvents and appropriate reaction conditions.
Oxidative Degradants: HKI-357 can be susceptible to oxidation. The synthesis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent the formation of N-oxides or other oxidative by-products.
| Impurity Name/Type | Potential Origin | Primary Control Strategy |
|---|---|---|
| 4-chloro-3-cyano-7-ethoxyquinoline | Unreacted starting material | Ensure reaction completion; Purged by crystallization of HKI-357 free base. |
| (E)-4-(dimethylamino)but-2-en-1-amine | Unreacted starting material | Purged by crystallization and washing steps. |
| (Z)-Isomer of HKI-357 | Isomerization during SₙAr reaction or impurity in starting amine. | Use of high-purity (E)-amine; Strict temperature control; Purged by selective crystallization. |
| 7-ethoxy-4-hydroxyquinoline-3-carbonitrile | Hydrolysis of 4-chloro intermediate. | Control of water content in the reaction; Purged by crystallization. |
| Residual Maleic Acid | Excess reagent from salt formation. | Controlled stoichiometry; Effective washing of the final product cake with a suitable solvent. |
Advanced Preclinical Research Directions and Combination Therapeutic Strategies
Preclinical Evaluation of HKI-357 Dimaleate in Combination with Other Therapeutic Agents
The rationale for using HKI-357 dimaleate in combination therapies is to enhance anti-tumor efficacy, overcome intrinsic or acquired resistance, and target multiple oncogenic pathways simultaneously. nih.govoncotarget.com Preclinical studies, often involving closely related irreversible or dual EGFR/HER2 inhibitors, have provided a strong foundation for these strategies.
Preclinical investigations have demonstrated that combining irreversible or dual EGFR/HER2 inhibitors with other classes of anti-cancer agents can result in synergistic growth inhibition. Synergy allows for enhanced tumor cell killing and can potentially lower the required concentrations of each drug, thereby minimizing toxicity. aacrjournals.orgoncotarget.com
For instance, studies combining the dual EGFR/HER2 inhibitor lapatinib (B449) with the histone deacetylase (HDAC) inhibitor panobinostat (B1684620) revealed synergistic interactions in colorectal cancer (CRC) cell lines, effectively inhibiting proliferation and colony formation. aacrjournals.org Similarly, combining irreversible EGFR tyrosine kinase inhibitors (TKIs) like neratinib (B1684480) and afatinib (B358) with ethacrynic acid produced synergistic anti-tumor effects in breast cancer models both in vitro and in vivo. oncotarget.com Another successful strategy involves the dual targeting of different receptor tyrosine kinase pathways; the combination of an anti-EGFR antibody (cetuximab) and an anti-VEGFR2 antibody (DC101) was found to be highly synergistic in pancreatic and colon cancer models, with a reported Combination Index (CI) of 0.1 (where CI < 1 indicates synergy). nih.gov
While specific quantitative synergy data for HKI-357 dimaleate is not broadly published, its potent activity against gefitinib-resistant non-small cell lung cancer (NSCLC) cells provides a strong basis for its use in combinations designed to tackle drug resistance. nih.gov The table below summarizes key preclinical findings on combination strategies with related EGFR/HER2 inhibitors.
| Combination Partner | Partner Class | Cancer Model | Observed Effect | Reference |
| Panobinostat | HDAC Inhibitor | Colorectal Cancer | Synergistic inhibition of proliferation and colony formation | aacrjournals.org |
| Ethacrynic Acid | Diuretic (with α,β-unsaturated keto structure) | Breast Cancer | Synergistic inhibition of tumor growth in vitro and in vivo | oncotarget.com |
| Trastuzumab | Anti-HER2 Antibody | Breast Cancer | Synergistic interaction by targeting both intra- and extracellular domains of HER2 | oncotarget.com |
| DC101 (anti-VEGFR2) | Anti-Angiogenic Antibody | Pancreatic & Colon Cancer | Synergistic tumor growth inhibition (CI = 0.1) | nih.gov |
| Pemetrexed/Cisplatin | Chemotherapy | NSCLC | Enhanced anti-tumor effect and suppression of acquired resistance | unipr.it |
The enhanced efficacy of combining HKI-357 dimaleate with other agents stems from complementary and overlapping mechanisms of action that attack the cancer cell's vulnerabilities from multiple angles.
Dual Pathway Blockade: A primary mechanism is the simultaneous inhibition of distinct but crucial signaling pathways. For example, combining an EGFR/HER2 inhibitor with a VEGFR inhibitor targets both the tumor cell proliferation driven by EGFR/HER2 and the tumor's blood supply sustained by VEGFR signaling. nih.gov
Modulation of Target Expression: Some combination partners can increase the tumor's dependence on the pathway targeted by HKI-357. For example, HDAC inhibitors can induce the downregulation of EGFR and HER2 as well as disrupt the function of HSP90, a chaperone protein that stabilizes EGFR-pathway client proteins, thereby enhancing the effect of the EGFR/HER2 inhibitor. aacrjournals.org
Targeting Parallel Pathways: Cancer cells can often escape the effects of a single targeted agent by activating parallel or downstream pathways. Combining HKI-357 with an inhibitor of a key parallel pathway, such as the PI3K/mTOR or WNT/β-catenin pathway, can prevent this escape. oncotarget.comoncotarget.com Studies with irreversible EGFR TKIs and ethacrynic acid showed that the combination co-suppressed both the MAPK and WNT signaling pathways. oncotarget.com
Overcoming Redundancy: The ErbB receptor family (EGFR/HER1, HER2, HER3, HER4) features significant redundancy, with different receptor pairs (heterodimers) capable of activating downstream signaling. Because HKI-357 is a dual EGFR/HER2 inhibitor, it is inherently designed to overcome some of this redundancy, particularly the potent signaling from EGFR-HER2 heterodimers. nih.govresearchgate.net Combining it with agents that target other family members, like HER3, or with antibodies that prevent receptor dimerization, can provide a more comprehensive blockade of the entire ErbB network. oncotarget.com
Investigation of HKI-357 Dimaleate in Complex, Heterogeneous Tumor Models
Standard cancer cell line models often fail to capture the complex cellular and molecular diversity of human tumors. Tumor heterogeneity is a major cause of treatment failure and drug resistance. nih.gov Therefore, evaluating HKI-357 in more sophisticated preclinical models that reflect this complexity is a critical research direction.
A key advantage of irreversible inhibitors like HKI-357 is their ability to overcome certain forms of resistance. Preclinical research has shown that HKI-357 is significantly more effective than the reversible inhibitor gefitinib (B1684475) at suppressing signaling in NSCLC cells harboring the gefitinib-resistant T790M mutation. nih.gov Furthermore, it remained effective in gefitinib-resistant cells that did not have the T790M mutation but instead developed resistance via other mechanisms like altered EGFR trafficking. nih.gov
Modern preclinical research utilizes advanced models to better predict clinical outcomes:
Patient-Derived Xenograft (PDX) Models: These models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.govnih.gov PDX models are known to retain the genetic and histological characteristics, and importantly, the heterogeneity of the original patient tumor. nih.govcrownbio.com They are considered the gold standard for testing anti-cancer drug efficacy in a preclinical setting that mirrors the clinical reality of tumor diversity and acquired resistance. crownbio.comfrontiersin.org Investigating HKI-357 dimaleate, alone or in combination, in a panel of PDX models derived from treatment-naive and drug-resistant tumors would provide crucial data on its spectrum of activity.
Engineered Heterogeneous Models: Researchers have developed experimental models to specifically study the impact of heterogeneity on drug response. In one such study, a pool of cells expressing 357 different EGFR variants was used to create a highly heterogeneous tumor model. nih.gov While this specific study used a combination of afatinib and osimertinib, it established a powerful methodology. Applying HKI-357 dimaleate to similar complex models would allow for a direct assessment of its ability to control diverse populations of cancer cells and prevent the emergence of resistant clones. nih.gov
Exploration of HKI-357 Dimaleate’s Potential in Other Dysregulated Kinase-Driven Disorders (e.g., Inflammatory Conditions)
The signaling pathways controlled by EGFR and HER2 are not exclusive to cancer; they play significant roles in normal physiology and are implicated in various non-malignant diseases, particularly those involving inflammation and cellular hyperproliferation. ersnet.orgnih.govamegroups.org
Inflammatory Airway and Bowel Diseases: EGFR signaling in airway epithelial cells is a key driver of innate immune responses, including mucin production and the secretion of pro-inflammatory chemokines like IL-8. ersnet.org This pathway is often hyperactivated in inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD). ersnet.org Similarly, both EGFR and HER2 are involved in TNF-α-induced MAPK activation and IL-8 secretion in intestinal epithelial cells, suggesting a role in inflammatory bowel disease. nih.gov A dual EGFR/HER2 inhibitor like HKI-357 could potentially modulate these inflammatory responses.
Neuroinflammatory and Neurodegenerative Disorders: Recent research has uncovered a role for EGFR/HER2 signaling in neuroinflammation. In a preclinical study, the FDA-approved EGFR/HER2 inhibitor varlitinib (B611995) was shown to reduce lipopolysaccharide (LPS)-induced activation of microglia and astrocytes, the primary immune cells of the brain. frontiersin.org The study found that varlitinib treatment diminished the formation of the NLRP3 inflammasome, a key component of the inflammatory response. frontiersin.org Remarkably, in a mouse model of tauopathy (a hallmark of Alzheimer's disease), varlitinib reduced glial activation and tau hyperphosphorylation, suggesting a potential therapeutic role for EGFR/HER2 inhibition in the early stages of neurodegenerative disease. frontiersin.org
Skin Disorders: Psoriasis is a chronic inflammatory skin disease characterized by the hyperproliferation of keratinocytes. EGFR is known to be overexpressed and aberrantly distributed in psoriatic skin, and its signaling is implicated in the abnormal cell growth. amegroups.org This has led to the consideration of EGFR TKIs as potential anti-psoriatic agents. amegroups.org
The table below outlines the potential applications of EGFR/HER2 inhibition in non-cancerous disorders based on preclinical evidence.
| Disease Area | Implicated Cell Type / Tissue | Pathological Role of EGFR/HER2 | Potential Therapeutic Action of HKI-357 | Reference |
| Inflammatory Airway Disease (Asthma, COPD) | Airway Epithelium | Drives mucin production and pro-inflammatory cytokine release | Reduction of airway inflammation and mucus hypersecretion | ersnet.org |
| Inflammatory Bowel Disease | Intestinal Epithelium | Mediates TNF-α-induced inflammatory signaling (MAPK, IL-8) | Amelioration of gut inflammation | nih.gov |
| Neuroinflammation / Alzheimer's Disease | Microglia, Astrocytes | Mediates glial activation, NLRP3 inflammasome formation; linked to tau pathology | Reduction of neuroinflammation and early-stage tauopathy | frontiersin.org |
| Psoriasis | Keratinocytes | Drives hyperproliferation and abnormal cell growth | Inhibition of keratinocyte hyperproliferation | amegroups.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
